(2-Methyl-4-oxopentan-3-yl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-4-oxopentan-3-yl) benzoate is an organic compound with the molecular formula C12H14O3 It is a benzoate ester derivative, characterized by the presence of a benzoate group attached to a 2-methyl-4-oxopentan-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-oxopentan-3-yl) benzoate typically involves the esterification of benzoic acid with the corresponding alcohol, 2-Methyl-4-oxopentan-3-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Benzoic acid+2-Methyl-4-oxopentan-3-olH2SO4(2-Methyl-4-oxopentan-3-yl) benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate. Additionally, solvent-free conditions or the use of green solvents like ethanol can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-oxopentan-3-yl) benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(2-Methyl-4-oxopentan-3-yl) benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methyl-4-oxopentan-3-yl) benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar chemical properties but different applications.
Ethyl benzoate: Another benzoate ester with a slightly different alkyl group.
Isopropyl benzoate: Similar structure but with an isopropyl group instead of the 2-Methyl-4-oxopentan-3-yl moiety.
Uniqueness
(2-Methyl-4-oxopentan-3-yl) benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a benzoate group with a 2-Methyl-4-oxopentan-3-yl moiety makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(2-methyl-4-oxopentan-3-yl) benzoate |
InChI |
InChI=1S/C13H16O3/c1-9(2)12(10(3)14)16-13(15)11-7-5-4-6-8-11/h4-9,12H,1-3H3 |
InChI Key |
JHOCTYPUTPORIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.